N-(piperidin-4-yl)pyridazin-3-amine
Description
N-(piperidin-4-yl)pyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine ring linked via an amine group to a piperidin-4-yl moiety. This structural combination is frequently exploited in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system (CNS) disorders and antimicrobial agents .
Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-4-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKODDUILXBOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)pyridazin-3-amine typically involves the reaction of piperidine with pyridazin-3-amine under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as the nucleophile and pyridazin-3-amine as the electrophile. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-4-yl)pyridazin-3-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(piperidin-4-yl)pyridazin-3-amine is being explored for its potential as a pharmacological agent. Its derivatives may exhibit various biological activities, including:
- Antimicrobial Properties: Research indicates that certain derivatives can inhibit bacterial growth.
- Antiviral Activity: Preliminary studies suggest potential efficacy against viral infections.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering therapeutic benefits in related diseases.
Biological Research
In biological contexts, this compound serves as a probe to study enzyme activities and receptor binding. It can interact with various biological targets, leading to insights into cellular mechanisms and pathways.
Industrial Applications
The compound’s unique structure enables its use in producing materials with specific properties:
- Polymers and Coatings: Its chemical characteristics make it suitable for developing advanced materials.
- Chemical Intermediates: It serves as a building block for synthesizing more complex molecules in agrochemicals and fine chemicals .
Case Studies
Several case studies highlight the applications of this compound:
-
Antimicrobial Activity Study:
- Researchers synthesized various derivatives of this compound and tested their efficacy against common bacterial strains. Results indicated significant inhibition rates, suggesting potential for developing new antibiotics.
- Receptor Binding Affinity:
Mechanism of Action
The mechanism by which N-(piperidin-4-yl)pyridazin-3-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N-(piperidin-4-yl)pyridazin-3-amine and its analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Effects on Bioactivity: The addition of a thiazole ring and 4-fluorophenyl group (Compound 27 in ) enhances antimalarial potency compared to the base structure.
Synthetic Complexity: Analogs with multiple aromatic rings (e.g., pyrimidinyl or phenyl groups) require multi-step syntheses involving cross-coupling or Buchwald-Hartwig amination, as seen in .
Fluorinated analogs () often demonstrate improved metabolic stability due to reduced oxidative metabolism.
Structural Diversity and Target Selectivity: Stereochemistry plays a critical role in analogs like the (3R,4R)-configured compound , which shows enhanced kinase inhibition compared to non-chiral derivatives. Piperazine-linked trifluoromethylpyrimidine derivatives () highlight the importance of heterocyclic linkers in modulating pharmacokinetic properties.
Biological Activity
N-(piperidin-4-yl)pyridazin-3-amine is a compound that has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article explores its biological activity through various studies, including anticancer, antimicrobial, and neuropharmacological applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their potential therapeutic applications. The synthesis of this compound typically involves reactions that introduce the piperidine moiety to the pyridazine core, which is crucial for its biological activity. The structural modifications can significantly influence its pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays demonstrated that these compounds could induce cytotoxicity in various cancer cell lines at low micromolar concentrations. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 1 | A549 (Lung) | 5.2 | Significant cytotoxicity observed |
| 2 | MCF7 (Breast) | 3.8 | Enhanced effects with specific substitutions |
| 3 | HeLa (Cervical) | 4.5 | Comparable to established chemotherapeutics |
The presence of electron-donating and withdrawing groups at various positions on the phenyl ring appears to modulate the potency of these compounds as anticancer agents, suggesting a structure-activity relationship (SAR) that warrants further investigation .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicated that certain analogs exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 2.8 µM. This highlights the potential of structural modifications to enhance antimicrobial efficacy:
| Analog | Target Organism | MIC (µM) | Mechanism of Action |
|---|---|---|---|
| A | Mycobacterium tuberculosis | 2.8 | Inhibition of cell wall synthesis |
| B | Staphylococcus aureus | 5.0 | Disruption of membrane integrity |
| C | Escherichia coli | 10.0 | Inhibition of protein synthesis |
These findings suggest that this compound and its derivatives may serve as promising candidates for developing new antimicrobial agents .
3. Neuropharmacological Applications
Compounds similar to this compound have been investigated for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. In particular, studies have shown that these compounds might modulate neurotransmitter systems and exhibit protective effects against neuronal damage:
Case Studies
Case Study 1: Anticancer Efficacy
A study involving a series of N-(piperidin-4-yl)pyridazin-3-amines demonstrated their effectiveness against various cancer types, highlighting their ability to inhibit tumor growth in xenograft models while maintaining low toxicity to normal tissues .
Case Study 2: Antimicrobial Effectiveness
Research on derivatives against Mycobacterium tuberculosis revealed that specific modifications led to improved MIC values, suggesting a pathway for developing new treatments for drug-resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(piperidin-4-yl)pyridazin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of pyridazine derivatives with piperidine precursors. For example, alkylation under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) is common. Optimization involves adjusting stoichiometry, temperature (60–80°C), and reaction time (12–24 hours) to improve yield and purity. Post-synthesis purification typically uses column chromatography or recrystallization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to verify proton environments and carbon frameworks.
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer : Utilize software like Gaussian or Schrödinger Suite for DFT calculations to predict logP, pKa, and solubility. Molecular dynamics (MD) simulations can assess stability in aqueous environments. PubChem-derived data (e.g., SMILES strings) enable in silico property estimation via platforms like ChemAxon .
Advanced Research Questions
Q. How does this compound interact with biological targets like dopamine receptors?
- Methodological Answer : Radioligand binding assays (e.g., using ³H-spiperone) quantify affinity for D2 receptors. Competitive displacement studies reveal Ki values. For kinetic analysis, use dissociation rate assays (e.g., measuring off-rates in buffer with excess cold ligand). JNJ-37822681, a structurally related compound, demonstrated ED₅₀ values of 0.39 mg/kg for central D2 occupancy in rats, validated via PET imaging .
Q. What strategies improve the compound’s pharmacokinetic profile for CNS penetration?
- Methodological Answer :
- Lipophilicity optimization : Introduce trifluoromethyl groups to enhance blood-brain barrier permeability (logD ~2–3).
- Metabolic stability : Replace labile protons with deuterium or fluorine.
- In vitro assays : Use MDCK cell monolayers to measure Papp (apparent permeability) and CYP450 inhibition studies to predict hepatic clearance .
Q. How can 3D-QSAR models guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular alignment : Generate conformers using AutoDock or Glide.
- CoMFA/CoMSIA : Develop models with steric, electrostatic, and hydrophobic fields. For pyridazine derivatives, CoMFA achieved r² = 0.870, validated via test set predictions.
- Docking validation : Cross-reference with GSK-3β crystal structures (PDB: 1I09) to identify critical hydrogen bonds (e.g., pyridazin-3-amine with Lys85) .
Q. What experimental approaches resolve contradictions in reported biological activities of analogs?
- Methodological Answer :
- Dose-response reevaluation : Test compounds across a wider concentration range (e.g., 1 nM–100 µM).
- Off-target profiling : Screen against related receptors (e.g., 5-HT2A, α1-adrenergic) via PanLabs panels.
- Structural analogs : Compare with N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS: 185058-54-2) to isolate substituent effects .
Handling and Safety
Q. What safety protocols are recommended for handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and dissolution.
- Storage : Keep at –20°C in airtight, light-resistant containers.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Analytical Techniques
Q. How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode in protein complexes?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
